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molecular formula C10H10N2OS B182962 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine CAS No. 2104-04-3

4-(4-Methoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B182962
M. Wt: 206.27 g/mol
InChI Key: YPVVEXKDPBRGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04769062

Procedure details

33.5 g of thiourea are added to 30 g of 4-methoxyacetophenone, 56 g of iodine are added and the mixture is kept at 100° C. for 5 hours. The reaction mixture is discharged onto water, powdered, washed several times with ether then with ammonia solution and finally with water, and dried. 37.8 g of 4-(4-methoxyphenyl)-thiazol-2-yl-amine of melting point 194°-205° C. are obtained.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[CH3:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)=O.II>>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]2[N:1]=[C:2]([NH2:4])[S:3][CH:5]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
56 g
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
WASH
Type
WASH
Details
washed several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ammonia solution and finally with water, and dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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